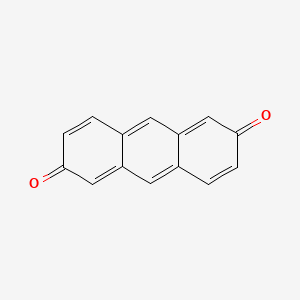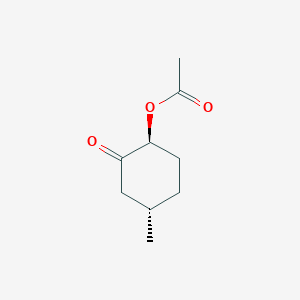
(1S,4S)-4-Methyl-2-oxocyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-4-Methyl-2-oxocyclohexyl acetate is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexanone, featuring a methyl group and an acetate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Methyl-2-oxocyclohexyl acetate typically involves the esterification of (1S,4S)-4-methyl-2-oxocyclohexanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-4-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methyl-2-oxocyclohexanone or 4-methyl-2-oxocyclohexanoic acid.
Reduction: Formation of (1S,4S)-4-methyl-2-oxocyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S,4S)-4-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which (1S,4S)-4-Methyl-2-oxocyclohexyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, modulating physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,4S)-4-Methyl-2-oxocyclohexanol: The alcohol precursor to the acetate ester.
4-Methylcyclohexanone: A structurally similar ketone.
Cyclohexyl acetate: An acetate ester with a similar cyclohexane backbone.
Uniqueness
(1S,4S)-4-Methyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61592-58-3 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
[(1S,4S)-4-methyl-2-oxocyclohexyl] acetate |
InChI |
InChI=1S/C9H14O3/c1-6-3-4-9(8(11)5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1 |
Clé InChI |
QCDAVMQZRBWDDO-RCOVLWMOSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H](C(=O)C1)OC(=O)C |
SMILES canonique |
CC1CCC(C(=O)C1)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


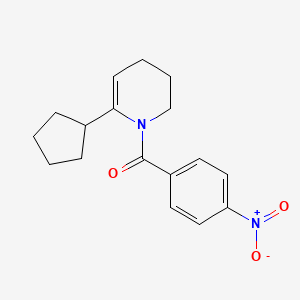


![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
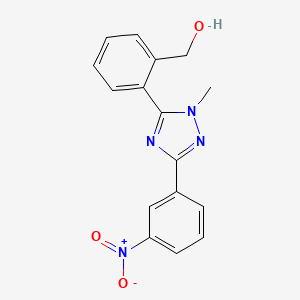
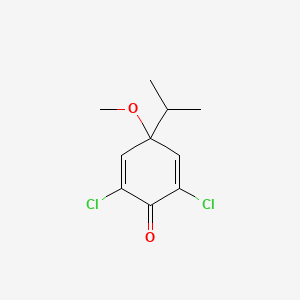
![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)



![3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one](/img/structure/B14591880.png)
